
3-(2-Chloro-5-nitrophenoxy)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a 2-chloro-5-nitrophenoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine typically involves the reaction of 2-chloro-5-nitrophenol with pyrrolidine under suitable conditions. One common method is to use a base such as potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with pyrrolidine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors, continuous flow systems, and optimized reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Chloro-5-nitrophenoxy)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution.
Substitution: The pyrrolidine ring can participate in various substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions on the pyrrolidine ring.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Replacement of the chloro group with other nucleophiles.
Substitution: Formation of alkylated or acylated pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-5-nitrophenoxy)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Used in the synthesis of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 3-(2-Chloro-5-nitrophenoxy)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved would vary based on the specific bioactive compound derived from this molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2-Chloro-5-nitrophenoxy)acetamide
- 3-(2-Chloro-5-nitrophenoxy)propylamine
- 3-(2-Chloro-5-nitrophenoxy)butanol
Uniqueness
3-(2-Chloro-5-nitrophenoxy)pyrrolidine is unique due to the presence of the pyrrolidine ring, which imparts specific stereochemical and electronic properties. This makes it distinct from other similar compounds that may have different substituents or ring systems, leading to different reactivity and applications.
Eigenschaften
Molekularformel |
C10H11ClN2O3 |
|---|---|
Molekulargewicht |
242.66 g/mol |
IUPAC-Name |
3-(2-chloro-5-nitrophenoxy)pyrrolidine |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-2-1-7(13(14)15)5-10(9)16-8-3-4-12-6-8/h1-2,5,8,12H,3-4,6H2 |
InChI-Schlüssel |
FLXJWGYDAIBEMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCC1OC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


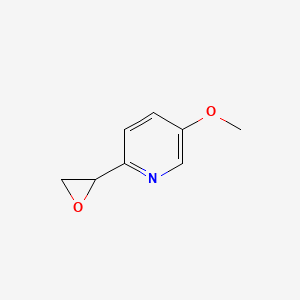
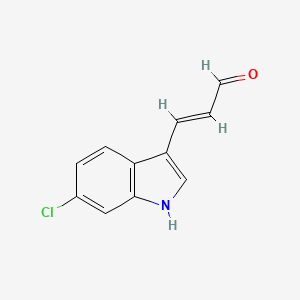
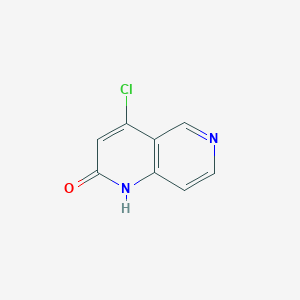
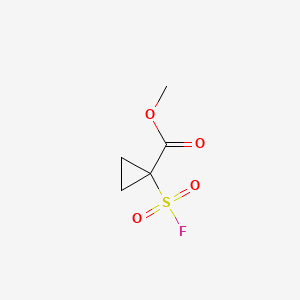
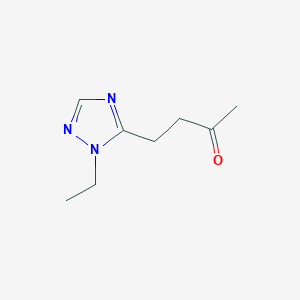
![tert-butylN-[2-(aminomethyl)-1,3-dihydroxypropan-2-yl]carbamate](/img/structure/B13530564.png)

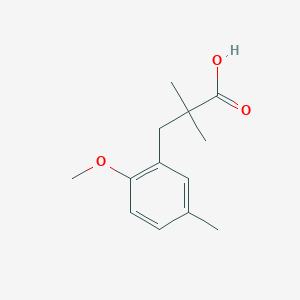

![N-{[4-(aminomethyl)phenyl]methyl}methanesulfonamidehydrochloride](/img/structure/B13530594.png)

![Propyl({1-[4-(trifluoromethyl)phenyl]propyl})amine](/img/structure/B13530619.png)


